molecular formula C18H13N3O2S2 B2633012 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one CAS No. 881562-14-7

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one

Cat. No.: B2633012
CAS No.: 881562-14-7
M. Wt: 367.44
InChI Key: RYGUSACFSFMOKJ-GDNBJRDFSA-N
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Description

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a benzo[d]imidazole ring, a methoxyphenyl group, and a thioxothiazolidin-4-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the imidazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of different functional groups leading to a variety of derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored, particularly in the context of antimicrobial and antitubercular properties.

  • Medicine: Potential therapeutic applications are being investigated, including its use as an anti-inflammatory or anticancer agent.

  • Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer applications, it could interfere with cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

  • Benzimidazole derivatives

  • Thiazolidinone derivatives

  • Imidazole-based compounds

  • Methoxyphenyl-containing compounds

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Properties

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-(3-methoxyphenyl)-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c1-23-12-6-4-5-11(9-12)21-17(22)15(25-18(21)24)10-16-19-13-7-2-3-8-14(13)20-16/h2-10,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDWPDMABAUMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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